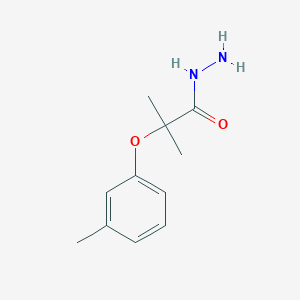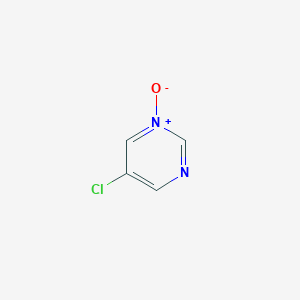
5-Chloropyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrimidine 1-oxide is a chemical compound with the molecular formula C4H3ClN2O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 5-Chloropyrimidine 1-oxide is not fully understood. However, it is believed that the compound exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical And Physiological Effects
5-Chloropyrimidine 1-oxide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been found to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Chloropyrimidine 1-oxide in lab experiments is its ease of synthesis. The compound can be synthesized using a variety of methods, making it readily available for research purposes. Additionally, 5-Chloropyrimidine 1-oxide has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also limitations to using 5-Chloropyrimidine 1-oxide in lab experiments. The compound is toxic and must be handled with care. Additionally, its use in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 5-Chloropyrimidine 1-oxide. One area of interest is its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to determine the compound's safety and efficacy in humans. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, viral infections, and other diseases.
Conclusion:
5-Chloropyrimidine 1-oxide is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. While there are limitations to using 5-Chloropyrimidine 1-oxide in lab experiments, its potential applications in the treatment of cancer, viral infections, and other diseases make it an important area of research for the future.
Synthesis Methods
The synthesis of 5-Chloropyrimidine 1-oxide can be achieved through various methods, including the oxidation of 5-chloropyrimidine with hydrogen peroxide, the reaction of 5-chloropyrimidine with potassium permanganate, and the reaction of 5-chloropyrimidine with sodium hypochlorite. The most commonly used method is the oxidation of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum trioxide.
Scientific Research Applications
5-Chloropyrimidine 1-oxide has been extensively studied for its scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its antitumor, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been studied for its potential use as a photosensitizer for photodynamic therapy.
properties
CAS RN |
114969-48-1 |
|---|---|
Product Name |
5-Chloropyrimidine 1-oxide |
Molecular Formula |
C4H3ClN2O |
Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
InChI Key |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Canonical SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
synonyms |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
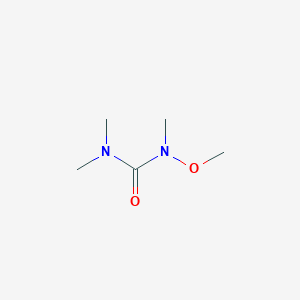
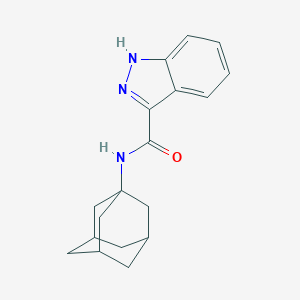

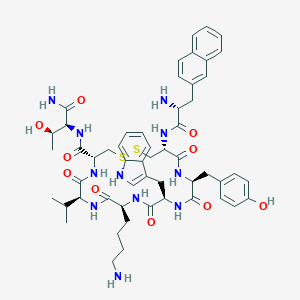
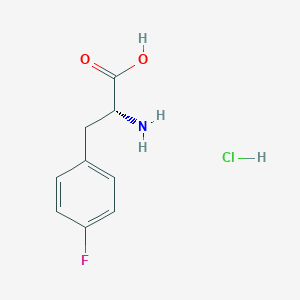
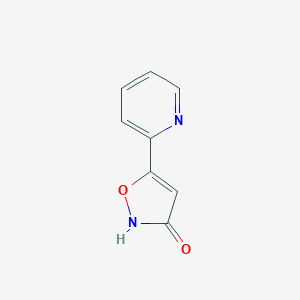
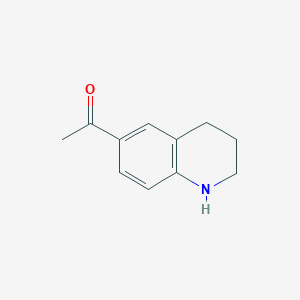
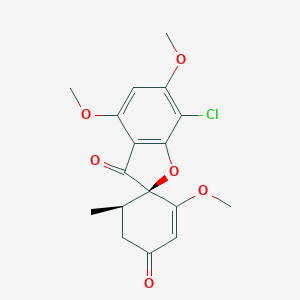
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
